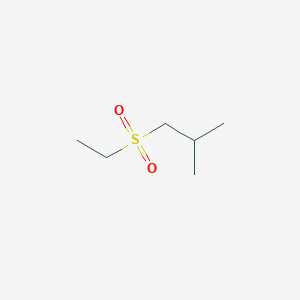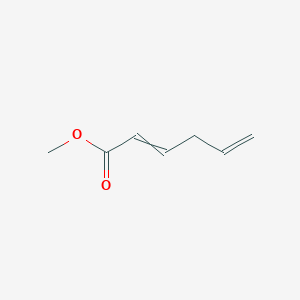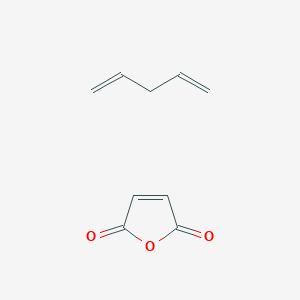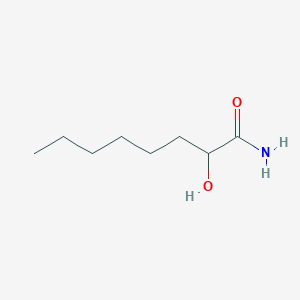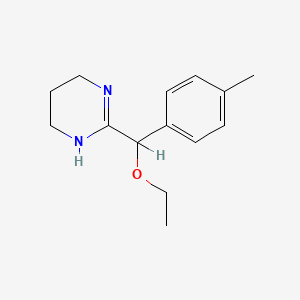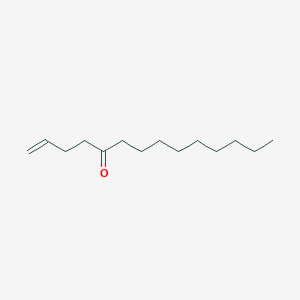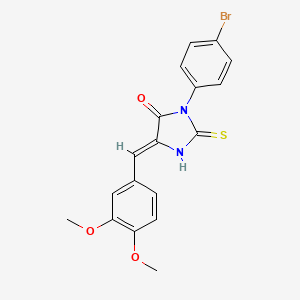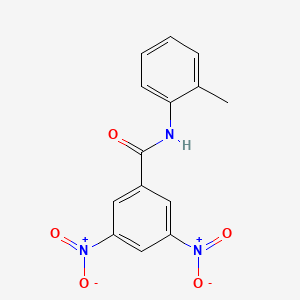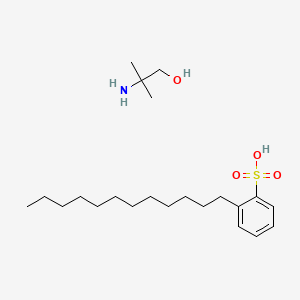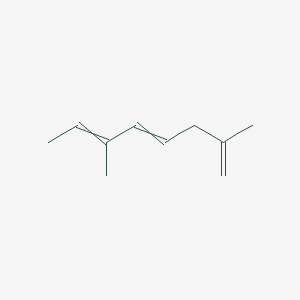![molecular formula C20H16N2O B14677161 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one CAS No. 32499-79-9](/img/structure/B14677161.png)
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains 39 atoms, including 16 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . Its structure is notable for the presence of two phenyl groups and a diazabicyclo framework, making it an interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be achieved through a series of steps involving nucleophilic amine addition, Boc-protection, photochemical demetallation, and intramolecular Heck reactions . The process begins with the addition of a nucleophilic amine to a precursor molecule, followed by Boc-protection to stabilize the intermediate. Photochemical demetallation is then performed to remove any metal complexes, and the final step involves an intramolecular Heck reaction to form the bicyclic structure.
Analyse Chemischer Reaktionen
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl groups or the diazabicyclo framework .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in the development of new pharmaceuticals due to its unique structure and reactivity. In medicine, it is being investigated for its potential as an anticancer agent, given its ability to inhibit certain molecular targets. Industrially, it can be used in the synthesis of complex organic molecules and materials .
Wirkmechanismus
The mechanism of action of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of β-tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be compared to other similar compounds, such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The presence of phenyl groups in this compound makes it unique and contributes to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
32499-79-9 |
|---|---|
Molekularformel |
C20H16N2O |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
7,9-diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one |
InChI |
InChI=1S/C20H16N2O/c23-20-17-13-7-8-14-18(20)22(16-11-5-2-6-12-16)21-19(17)15-9-3-1-4-10-15/h1-14,17-18H |
InChI-Schlüssel |
VCJPEKJUVAEJAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C3C=CC=CC2C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



